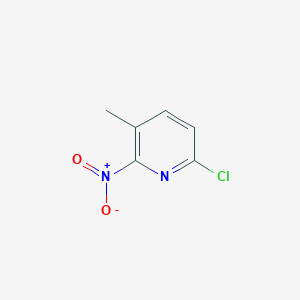

6-Chloro-3-methyl-2-nitropyridine

Description

Significance of Nitropyridine Scaffolds in Modern Organic Synthesis

Nitropyridines are a class of pyridine (B92270) derivatives that have garnered significant interest in contemporary organic and medicinal chemistry. chemicalbook.comgoogle.com They are recognized as valuable and readily available precursors for a wide range of more complex mono- and polynuclear heterocyclic systems. chemicalbook.com

The synthetic utility of nitropyridines stems largely from the properties of the nitro group. As a potent electron-withdrawing group, it activates the pyridine ring for nucleophilic aromatic substitution, a fundamental reaction in organic synthesis. This activation allows for the displacement of other substituents, such as halogens, by a variety of nucleophiles. Furthermore, the nitro group itself is a versatile functional handle that can be chemically transformed into other nitrogen-containing functionalities like amino, azo, or hydroxylamine (B1172632) groups. google.com This versatility makes nitropyridines crucial intermediates in the synthesis of biologically active molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties. chemicalbook.com Their application also extends to materials science, where they are used in the creation of dyes and in catalysis. google.com

Strategic Importance of 6-Chloro-3-methyl-2-nitropyridine as a Versatile Building Block

While extensive research exists for many nitropyridine isomers, detailed scientific literature focusing specifically on the synthesis, reactivity, and application of This compound (CAS 51471-82-4) is notably scarce. Its strategic importance must, therefore, be inferred from the well-established chemistry of closely related analogues.

Generally, compounds with a chloronitropyridine framework are highly sought after as intermediates. The chlorine atom at the 6-position, activated by the electron-withdrawing nitro group at the 2-position, is expected to be a prime site for nucleophilic aromatic substitution (SNAr) reactions. This would allow for the introduction of a wide array of functional groups, including amines, alkoxides, and thiolates, to build more complex molecular structures. For instance, the related 6-chloro-3-nitropyridine warhead has been employed in the design of targeted covalent inhibitors for protein kinases by reacting with cysteine residues. mdpi.com

The methyl group at the 3-position would primarily exert electronic and steric effects, subtly modulating the reactivity of the ring and influencing the orientation of incoming reagents. The reduction of the nitro group to an amine would yield a substituted 2-aminopyridine (B139424), a privileged scaffold in numerous pharmaceutical agents. This transformation would provide a route to fused heterocyclic systems through subsequent cyclization reactions. For example, a common synthetic pathway involves the reaction of a substituted 2-aminopyridine with other bifunctional molecules to construct bicyclic cores found in many drugs.

Despite this theoretical potential, the absence of dedicated research on this compound means its specific utility as a building block remains largely unexplored in the public domain.

Historical Development and Evolution of Synthetic Pyridine Chemistry Relevant to this compound

The story of pyridine chemistry begins in the mid-19th century. In the late 1840s, Scottish chemist Thomas Anderson first isolated pyridine by heating animal bones to high temperatures. guidechem.com He named it from the Greek words pyr (fire) and idine (a suffix for aromatic bases). mdpi.comguidechem.com For decades, coal tar remained the primary source of pyridine. prepchem.compipzine-chem.com

The correct hexagonal structure of pyridine, analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, was proposed independently by Wilhelm Körner (1869) and James Dewar (1871). mdpi.comgoogleapis.com This structural elucidation was a critical step that paved the way for synthetic approaches.

The first synthesis of the pyridine ring was achieved by William Ramsay in 1876, who passed a mixture of acetylene (B1199291) and hydrogen cyanide through a red-hot iron tube. mdpi.comgoogleapis.com However, it was the development of more general and practical methods that truly launched the field of synthetic pyridine chemistry. Key milestones include:

The Hantzsch Pyridine Synthesis (1881): Developed by Arthur Hantzsch, this method involves the condensation of a β-keto acid (or ester), an aldehyde, and ammonia (B1221849). guidechem.comgoogleapis.com It remains a fundamental and versatile method for creating substituted pyridines and dihydropyridines.

The Chichibabin Pyridine Synthesis (1924): Aleksei Chichibabin developed an improved industrial-scale synthesis reacting aldehydes and ketones with ammonia over a catalyst at high temperatures. guidechem.comgoogleapis.com This method and its variations are still used for the large-scale production of pyridine and its simple alkylated derivatives (picolines). guidechem.com

The development of nitration techniques for aromatic compounds was readily applied to pyridine chemistry. However, the direct nitration of pyridine is often challenging and can lead to mixtures of products. Therefore, the synthesis of specific isomers like this compound relies on multi-step sequences involving the assembly of a pre-functionalized pyridine ring or the selective modification of a simpler pyridine derivative, a strategy that has evolved significantly since the foundational work of Hantzsch and Chichibabin.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5ClN2O2 |

|---|---|

Molecular Weight |

172.57 g/mol |

IUPAC Name |

6-chloro-3-methyl-2-nitropyridine |

InChI |

InChI=1S/C6H5ClN2O2/c1-4-2-3-5(7)8-6(4)9(10)11/h2-3H,1H3 |

InChI Key |

QRWMZMCNUKMMJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 3 Methyl 2 Nitropyridine

Direct Nitration Strategies

Direct nitration involves the introduction of a nitro group (–NO₂) onto the pyridine (B92270) ring of a suitable precursor, typically 2-chloro-5-methylpyridine (B98176). This method is challenging due to the electron-deficient nature of the pyridine ring, which is further deactivated by the presence of an electron-withdrawing chloro group.

The classical approach to nitration is through electrophilic aromatic substitution (EAS), where a nitrating agent generates the highly electrophilic nitronium ion (NO₂⁺).

The primary challenge in the direct nitration of 2-chloro-5-methylpyridine is achieving regioselectivity for the desired 6-chloro-3-methyl-2-nitropyridine isomer. The substitution pattern on the pyridine ring governs the position of the incoming nitro group. The pyridine nitrogen itself is a powerful deactivating group, especially under the strong acidic conditions required for nitration, where it exists in its protonated form. rsc.org This deactivation makes electrophilic substitution difficult. youtube.com

Theoretical studies on pyridine derivatives indicate that these EAS reactions proceed through a stepwise polar mechanism involving the formation of a labile tetrahedral cation intermediate. rsc.org For 2-chloro-5-methylpyridine, the activating, ortho-para directing methyl group at position 5 would favor substitution at positions 4 and 6. The deactivating, ortho-para directing chloro group at position 2 would direct towards position 3 and 5. The interplay of these electronic effects and the severe reaction conditions required makes predicting the major product complex. However, specific conditions can be tailored to favor the formation of the 2-nitro isomer (relative to the methyl group).

Achieving a successful nitration of electron-deficient pyridines often requires harsh reaction conditions. youtube.com A common nitrating mixture consists of concentrated or fuming nitric acid in the presence of concentrated sulfuric acid. The sulfuric acid acts as a catalyst, promoting the formation of the essential nitronium ion.

Temperature is a critical parameter that must be carefully controlled. Reactions are often conducted at elevated temperatures, for instance, up to 110°C, to overcome the high activation energy barrier of the reaction. youtube.com The concentration of both the nitric and sulfuric acids is also crucial in generating a sufficient concentration of the nitronium ion to drive the reaction forward.

Table 1: General Conditions for Direct Nitration of Chlorinated Pyridines

| Parameter | Condition | Rationale |

|---|---|---|

| Nitrating Agent | Mixture of H₂SO₄ and HNO₃ | Sulfuric acid protonates nitric acid, facilitating the formation of the nitronium ion (NO₂⁺). |

| Temperature | Elevated (e.g., 100-120°C) | To provide sufficient energy to overcome the deactivation of the pyridine ring by the chloro group and the ring nitrogen. youtube.com |

| Reaction Time | Several hours | The reaction is typically slow due to the deactivated nature of the substrate. |

This table presents generalized conditions; specific optimization for 2-chloro-5-methylpyridine would be required to maximize the yield of the desired isomer.

On an industrial scale, the direct nitration of pyridine derivatives presents significant challenges related to safety, efficiency, and waste management. The use of large quantities of mixed acids at high temperatures requires specialized reactors and stringent safety protocols to manage the highly exothermic and corrosive nature of the process.

Process intensification strategies focus on improving the efficiency and safety of the reaction. This can include the use of continuous flow reactors, which offer superior heat and mass transfer compared to traditional batch reactors. This improved control minimizes the formation of byproducts and enhances the safety profile of the reaction. Furthermore, industrial processes must incorporate methodologies for the safe handling and neutralization of large volumes of acidic waste streams.

Electrophilic Aromatic Nitration of Substituted Pyridines

Multi-step Synthetic Routes from Pyridine Precursors

To circumvent the challenges of low yields and poor regioselectivity associated with direct nitration, multi-step synthetic sequences are often employed. These routes build the desired molecule by sequentially introducing the required functional groups onto a simpler pyridine starting material.

A well-documented route to this compound starts from 2-amino-6-methylpyridine. guidechem.com This multi-step pathway involves the strategic introduction of the nitro group followed by the replacement of the amino group with a chloro substituent.

The key steps in this sequence are:

Nitration: The starting material, 2-amino-6-methylpyridine, undergoes nitration. The activating amino group facilitates electrophilic substitution and directs the incoming nitro group to the adjacent 3-position, yielding 2-amino-3-nitro-6-methylpyridine. guidechem.com

Diazotization: The resulting aminonitropyridine is then treated with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid), to convert the amino group into a diazonium salt. guidechem.comgoogle.com This intermediate is typically unstable and is used directly in the next step.

Hydrolysis: The diazonium salt is subsequently hydrolyzed, often by heating in an aqueous solution, to replace the diazonium group with a hydroxyl group, forming 2-hydroxy-3-nitro-6-methylpyridine. guidechem.com

Chlorination: The final step involves the conversion of the hydroxyl group to a chloro group. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the final product, this compound. guidechem.comgoogle.com

Table 2: Multi-step Synthesis of this compound

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Nitration | 2-Amino-6-methylpyridine | Nitrating Mixture (e.g., HNO₃/H₂SO₄) | 2-Amino-3-nitro-6-methylpyridine |

| 2. Diazotization/Hydrolysis | 2-Amino-3-nitro-6-methylpyridine | NaNO₂, Acid; Heat | 2-Hydroxy-3-nitro-6-methylpyridine |

Derivation from Pyridone Analogues and Subsequent Halogenation

A significant route for the synthesis of this compound involves the preparation of a corresponding pyridone intermediate, followed by a halogenation step to introduce the chloro substituent. This strategy leverages the reactivity of pyridone tautomers, which can be converted to the chloro-substituted pyridine.

A key intermediate for this approach is 3-methyl-2-nitro-6-pyridone . The synthesis of related beta-nitro-6-methylpyridin-2-ones, such as 6-methyl-3-nitropyridin-2-one and 6-methyl-5-nitropyridin-2-one, has been achieved through the diazotization of the corresponding 2-amino-nitro-6-picolines. nih.gov For instance, the synthesis of 6-methyl-3-nitropyridin-2-one (1a) has been reported with a 32% yield, while the 5-nitro isomer (1b) was obtained in a 25% yield through similar methods. nih.gov The relatively low yields can be attributed to the high solubility of the products in the recrystallization solvent, acetone. nih.gov

Following the synthesis of the pyridone precursor, the crucial step is the conversion of the hydroxyl group (in the pyridone tautomeric form) to a chloro group. This transformation is commonly achieved using chlorinating agents such as phosphorus oxychloride (POCl₃). The reaction of hydroxylated nitrogen-containing heterocycles, including hydroxypyridines and hydroxypyrimidines, with POCl₃ is a well-established procedure for preparing the corresponding chlorinated compounds. nih.govresearchgate.net Efficient chlorination can be achieved using equimolar amounts of POCl₃, often in a sealed reactor at elevated temperatures (140–160 °C) with a base like pyridine. nih.gov This solvent-free or low-solvent approach is suitable for large-scale preparations and offers high yields and purity of the chlorinated products. nih.gov While the specific chlorination of 3-methyl-2-nitro-6-pyridone is not detailed in the provided search results, the general applicability of this method to similar substrates strongly suggests its viability for the synthesis of this compound.

Table 1: Synthesis of beta-Nitro-6-methylpyridin-2-one Isomers

| Compound | Starting Material | Yield | Reference |

|---|---|---|---|

| 6-methyl-3-nitropyridin-2-one | 2-amino-6-methyl-3-nitropyridine | 32% | nih.gov |

Cyclocondensation Approaches for Pyridine Ring Formation

Cyclocondensation reactions represent a powerful strategy for the de novo synthesis of pyridine rings with specific substitution patterns. These methods involve the formation of the heterocyclic ring from acyclic precursors. Two notable examples of such approaches are the Bohlmann-Rahtz pyridine synthesis and the Hantzsch pyridine synthesis.

The Bohlmann-Rahtz pyridine synthesis provides a route to substituted pyridines in a two-step process. organic-chemistry.orgwikipedia.orgjk-sci.com The initial step involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. organic-chemistry.orgwikipedia.org This intermediate, after a heat-induced E/Z isomerization, undergoes cyclodehydration to yield a 2,3,6-trisubstituted pyridine. organic-chemistry.orgwikipedia.org A key advantage of this method is that the direct use of ynones, as opposed to enones, circumvents the need for a separate oxidation step to achieve the aromatic pyridine ring. organic-chemistry.org However, the high temperatures required for the cyclodehydration can be a drawback. organic-chemistry.org To address this, acid catalysis using Brønsted or Lewis acids like ytterbium triflate or zinc bromide has been shown to promote the reaction under milder conditions. organic-chemistry.org

The Hantzsch pyridine synthesis , first reported in 1881, is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.comorganic-chemistry.org The initial product is a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.org The driving force for this oxidation is the formation of the stable aromatic pyridine ring. wikipedia.org While the classical Hantzsch synthesis leads to symmetrically substituted pyridines, modifications have been developed to allow for the synthesis of asymmetric pyridines by performing one or more of the condensation steps prior to the main reaction. baranlab.org

While specific examples of the Bohlmann-Rahtz or Hantzsch synthesis being used to produce this compound are not available in the provided search results, these general methodologies offer plausible pathways. For instance, in a hypothetical Bohlmann-Rahtz approach, carefully selected enamine and ethynylketone precursors bearing the necessary nitro and chloro functionalities (or their precursors) could potentially lead to the desired product. Similarly, a modified Hantzsch synthesis could be envisioned where the components are chosen to yield the specific substitution pattern of this compound after cyclization and subsequent functional group manipulations.

Table 2: Overview of General Pyridine Cyclocondensation Methodologies

| Synthesis Method | Key Reactants | Key Intermediate | Final Product | Key Features |

|---|---|---|---|---|

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Ethynylketone | Aminodiene | 2,3,6-trisubstituted pyridine | No oxidation step needed; can require high temperatures. organic-chemistry.org |

Chemical Reactivity and Transformation Pathways of 6 Chloro 3 Methyl 2 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, and 6-chloro-3-methyl-2-nitropyridine is a prime substrate for such reactions. The presence of the strongly electron-withdrawing nitro group, particularly at a position ortho to the chlorine atom, significantly activates the ring towards nucleophilic attack. libretexts.orgyoutube.com This activation facilitates the displacement of the chlorine atom, which serves as a good leaving group. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net

Displacement of the Chlorine Atom by Various Nucleophiles

The chlorine atom at the 6-position of this compound is readily displaced by a wide array of nucleophiles. This reactivity allows for the synthesis of a diverse range of substituted 3-methyl-2-nitropyridine (B96847) derivatives.

Common nucleophiles employed in these reactions include:

Amines: Primary and secondary amines react readily to form the corresponding N-substituted 2-amino-3-methyl-6-nitropyridine derivatives. These reactions are often carried out by heating the reactants, sometimes in the presence of a base. youtube.com

Alkoxides: Treatment with alkoxides, such as sodium methoxide (B1231860), results in the formation of 6-alkoxy-3-methyl-2-nitropyridines. For instance, the reaction of 2-amino-6-chloro-3-nitropyridine (B151482) with sodium methoxide yields 2-amino-6-methoxy-3-nitropyridine (B1334430). chemicalbook.comgoogle.com

Thiols: Thiolate anions are also effective nucleophiles, leading to the formation of 6-thioether derivatives. Reactions with thiols often proceed smoothly, yielding substitution products in good yields. mdpi.comnih.gov

The table below summarizes representative examples of SNAr reactions involving the displacement of the chloro group in chloro-nitropyridine systems.

| Nucleophile | Product Type | Reference |

| Amines | N-Substituted aminopyridines | youtube.com |

| Alkoxides | Alkoxypyridines | chemicalbook.comgoogle.com |

| Thiols | Thioether pyridines | mdpi.comnih.gov |

| Glutathione | Glutathione conjugates | researchgate.net |

Intramolecular Nucleophilic Substitution Phenomena

While intermolecular SNAr reactions are more common, derivatives of this compound can also undergo intramolecular cyclization reactions. If a suitable nucleophilic group is present within a side chain attached to the pyridine ring, it can displace the chlorine atom to form a new heterocyclic ring fused to the pyridine core.

An example of this is the synthesis of 2-methyl-8-methoxybenzofuran[2,3-b]pyridine, which involves an intramolecular cyclization step. guidechem.com Although this specific example does not start with this compound itself, it illustrates the principle of intramolecular nucleophilic substitution on a substituted pyridine ring.

Regioselectivity and Stereoelectronic Effects in SNAr Processes

The regioselectivity of SNAr reactions on substituted pyridines is governed by stereoelectronic effects. In pyridine systems, nucleophilic attack is favored at the C2 (α) and C4 (γ) positions because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. youtube.comstackexchange.comstackexchange.com

In the case of this compound, the chlorine is at the C6 position, which is equivalent to the C2 position. The powerful electron-withdrawing nitro group at the C2 position further activates the C6 position for nucleophilic attack. The combined inductive and mesomeric effects of the ring nitrogen and the nitro group create a significant electron deficiency at the C6 carbon, making it the primary site for substitution. nih.gov

The presence of the methyl group at the C3 position can exert a minor steric influence, but the electronic activation by the nitro group and the inherent reactivity of the C2/C6 positions are the dominant factors controlling the regioselectivity. wuxiapptec.com

Reduction Chemistry of the Nitro Group

The nitro group of this compound is a versatile functional group that can be readily reduced to an amino group, providing access to a different class of pyridine derivatives.

Chemoselective Reduction to Amino Pyridine Derivatives

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. acs.org A variety of reducing agents can be employed for this purpose, and the choice of reagent can be crucial for achieving chemoselectivity, especially when other reducible functional groups are present.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel in the presence of hydrogen gas or a hydrogen source like hydrazine (B178648) hydrate. organic-chemistry.orgwikipedia.org This method is often highly efficient and clean.

Metal-Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium. wikipedia.org

Other Reducing Agents: A range of other reagents, including sodium hydrosulfite, tin(II) chloride, and samarium diiodide, can also effect the reduction of nitroarenes to anilines. wikipedia.org

The reduction of 2-amino-6-methoxy-3-nitropyridine to 2,3-diamino-6-methoxypyridine (B1587572) is a key step in the synthesis of certain pharmaceutical intermediates, often achieved through metallic reduction. google.com Similarly, the reduction of the nitro group in related nitropyridine derivatives is frequently accomplished using catalytic hydrogenation with Pd/C and hydrazine hydrate. guidechem.comresearchgate.net

The table below presents various reagents used for the reduction of nitroarenes.

| Reagent | Conditions | Product | Reference |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Varies | Amine | organic-chemistry.orgwikipedia.org |

| Iron/Acid | Acidic medium | Amine | wikipedia.org |

| Tin(II) chloride | Varies | Amine | wikipedia.org |

| Sodium Hydrosulfite | Varies | Amine | wikipedia.org |

| Hydrazine Hydrate/Pd/C | Reflux | Amine | guidechem.comresearchgate.net |

Unconventional Reductive Transformations

Under specific conditions, the reduction of nitroaromatic compounds can lead to products other than the corresponding amine. The formation of these products depends on the reducing agent, the substrate, and the reaction conditions.

Possible alternative reduction products include:

Hydroxylamines: Partial reduction of the nitro group can yield hydroxylamine (B1172632) derivatives. This can be achieved using specific reagents like zinc dust in the presence of ammonium (B1175870) chloride or through carefully controlled catalytic hydrogenation. wikipedia.org Some enzymatic reductions, for instance with nitroreductases, can selectively produce hydroxylamino compounds. nih.govnih.gov

Nitroso Compounds: Nitroso derivatives are intermediates in the reduction of nitro compounds to hydroxylamines. While they are often transient, they can sometimes be isolated. nih.gov

Azo and Azoxy Compounds: Reductive coupling of two nitroarene molecules can lead to the formation of azo or azoxy compounds. These are typically formed under basic or neutral conditions with certain reducing agents like metal hydrides. wikipedia.org

Hydrazines: Under conditions of excess reducing agent, such as zinc metal, N,N'-diarylhydrazines can be formed. wikipedia.org

While the primary and most synthetically useful reduction of this compound leads to the corresponding amine, the potential for these alternative transformations exists and is a key consideration in synthetic planning.

Tandem Reduction/Insertion Processes

The reaction of this compound with boron trifluoride dimethyl sulfide (B99878) complex (BF3·SMe2) can lead to unexpected tandem reduction and insertion reactions. diva-portal.org Specifically, this process involves the reduction of the nitro group to an amino group, followed by the insertion of a thiomethyl (SMe) group. diva-portal.org This cascade reaction results in the formation of highly substituted pyridine products. diva-portal.org The reaction's outcome is sensitive to the position of the nitro group on the pyridine ring. diva-portal.org

Reductive Properties of Boron Trifluoride Complexes

Boron trifluoride complexes, such as BF3·SMe2, have demonstrated unexpected reductive properties towards nitropyridines. diva-portal.org Beyond its common role as a demethylating or debenzylating agent, BF3·SMe2 can act as a reducing agent for the nitro group in nitropyridines. diva-portal.org This reductive capability is a key step in the tandem reduction/insertion processes observed with certain nitropyridine substrates. diva-portal.org The formation of a 1:1 complex between an aromatic aldehyde and boron trifluoride has been shown to create a much stronger electron-withdrawing group, which could influence the reactivity of the molecule. huji.ac.il

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds and is applicable to this compound. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with a halide. researchgate.netorganic-chemistry.org The reaction is known for its tolerance of a wide range of functional groups and its ability to proceed under mild conditions. researchgate.netnih.gov The chloride on a nitroarene is generally more reactive than a chloride on a boronic acid fragment in this type of coupling. chegg.com The success of the coupling can be highly dependent on the specific heterocycle and reaction conditions. nih.gov For instance, the presence of a 2-chloro substituent on a pyridine boronic acid can make the pyridine less Lewis basic, which can be beneficial for the reaction's success. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Pyridine Derivatives

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product | Yield | Reference |

| 3-chloroindazole | 3-fluorophenylboronic acid | P2 (precatalyst), K3PO4 | 3-(3-fluorophenyl)indazole | - | nih.gov |

| 2-chloro-3-boronic acid-pyridine | 6-membered ring | Rhodium catalyst | Coupled product | Low | nih.gov |

| 6-chloropurine nucleoside | Sodium tetraarylborate | Palladium catalyst | 6-arylpurine nucleoside | Good to high | researchgate.net |

Buchwald-Hartwig Arylamination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of aryl amines and has seen continuous development, leading to several generations of catalyst systems that allow for a broad scope of coupling partners under mild conditions. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.org In the context of this compound, this reaction can be used to introduce an amino group at the 6-position. For instance, the synthesis of N-(6-chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine involves a Buchwald-Hartwig arylamination as a key step. researchgate.net The reaction can be highly regioselective, as demonstrated in the synthesis of 2-aminoquinolines where selective amination of an aryl bromide was achieved in the presence of an activated heteroaryl chloride. nih.gov

Table 2: Key Features of the Buchwald-Hartwig Arylamination

| Feature | Description | Reference |

| Reaction Type | Palladium-catalyzed C-N bond formation | wikipedia.org |

| Reactants | Aryl halides and primary or secondary amines | organic-chemistry.org |

| Catalyst | Palladium complexes with phosphine (B1218219) ligands | wikipedia.org |

| Key Steps | Oxidative addition, amine coordination, deprotonation, reductive elimination | wikipedia.org |

| Application | Synthesis of aryl amines | wikipedia.orgorganic-chemistry.org |

Reactions with S-Nucleophiles

The nitro group in nitropyridines can be selectively substituted by sulfur nucleophiles. nih.gov In reactions of 2-methyl-3-nitropyridines with thiols in the presence of a base like potassium carbonate, the 3-nitro group is preferentially replaced by the thiolate. nih.gov The regioselectivity of this nucleophilic aromatic substitution (SNAr) is influenced by the substituents on the pyridine ring. nih.gov For example, in 3-nitro-5-chloropyridines, the 3-nitro group is more susceptible to substitution by S-nucleophiles than the chlorine atom at the 5-position. nih.gov The nitro group plays a crucial role in activating the pyridine ring for nucleophilic attack. researchgate.net

Alkylation and Arylation Mechanisms

Electrophilic nitropyridines can undergo C-H alkylation through a process known as vicarious nucleophilic substitution (VNS). acs.orgresearchgate.net This reaction involves the addition of a carbanion, stabilized by a sulfonyl group, to the nitroarene, forming a Meisenheimer-type adduct. acs.orgresearchgate.net This is followed by a base-induced β-elimination of a sulfinic acid to yield the alkylated product. acs.orgresearchgate.net The steric hindrance of the incoming carbanion can significantly affect the reaction outcome. While primary alkyl groups are readily introduced, the reaction with secondary carbanions may halt at the adduct stage due to steric clashes that prevent the necessary planarization for the elimination step. acs.orgresearchgate.net

Vicarious Nucleophilic Substitution (VNS)

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org It represents a special type of nucleophilic aromatic substitution where a hydrogen atom is replaced, rather than a leaving group like a halogen. wikipedia.org The reaction mechanism involves the addition of a carbanion, which bears a leaving group (X) at the carbanionic center, to the electron-deficient ring. nih.govacs.org This is followed by a base-induced β-elimination of HX from the resulting intermediate (a Meisenheimer-type adduct), which leads to the formation of the substituted product and restoration of aromaticity. nih.govacs.org

For substituted nitroarenes, VNS typically occurs at positions ortho or para to the nitro group. organic-chemistry.org In this compound, the nitro group at the C2 position directs nucleophilic attack to the C3 (ortho) and C5 (para) positions. However, the C3 position is sterically hindered and blocked by the methyl group. Consequently, VNS reactions are predicted to proceed with high regioselectivity at the C5 position. The reaction is generally faster than the conventional SNAr substitution of the chlorine atom at the C6 position. organic-chemistry.org

The alkylation of electrophilic nitropyridines via VNS has been demonstrated using carbanions stabilized by sulfonyl groups. nih.govresearchgate.net These reactions typically employ a strong base, such as potassium hexamethyldisilazide (KHMDS), in a solvent like dimethylformamide (DMF) at low temperatures. nih.gov

Table 1: Examples of Alkylating Agents for VNS Reactions on Nitropyridines

Note: The following data is based on research conducted on various nitropyridine substrates and serves to illustrate the scope of the VNS reaction for alkylation. Specific yields for this compound are not available.

| Alkylating Agent Precursor | Base | Alkyl Group Introduced | Expected Product from this compound |

| Methyl phenyl sulfone | KHMDS | Methyl | 6-Chloro-5-methyl-3-methyl-2-nitropyridine |

| Ethyl phenyl sulfone | KHMDS | Ethyl | 5-Ethyl-6-chloro-3-methyl-2-nitropyridine |

| Isobutyl phenyl sulfone | KHMDS | Isobutyl | 6-Chloro-5-isobutyl-3-methyl-2-nitropyridine |

| Neopentyl phenyl sulfone | KHMDS | Neopentyl | 6-Chloro-3-methyl-5-neopentyl-2-nitropyridine |

| Chloromethyl phenyl sulfone | t-BuOK | Phenylsulfonylmethyl | 6-Chloro-3-methyl-5-(phenylsulfonylmethyl)-2-nitropyridine |

Electrophilic Alkylation at the Pyridine Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of many aromatic compounds, but it is significantly disfavored for pyridine and its derivatives. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards attack by electrophiles. quimicaorganica.orgyoutube.com This deactivation is severely compounded by the presence of the strongly electron-withdrawing nitro group in this compound.

Furthermore, the conditions often required for electrophilic alkylations, such as Friedel-Crafts reactions, involve strong Lewis or Brønsted acids. askfilo.comvaia.com These acidic conditions lead to the protonation of the basic nitrogen atom of the pyridine ring, which results in the formation of a pyridinium (B92312) cation. askfilo.comrsc.org The positive charge on the nitrogen atom further deactivates the ring, making electrophilic attack exceptionally difficult. rsc.org Consequently, standard Friedel-Crafts alkylation and acylation reactions are generally not considered feasible for nitropyridines. quimicaorganica.org

Interestingly, the VNS reaction (see section 3.4.1) is sometimes referred to as an "umpoled Friedel-Crafts reaction." acs.org This terminology arises because VNS achieves the net C-H alkylation of an electron-poor (deactivated) ring, an outcome that is the reverse of the reactivity pattern seen in classical Friedel-Crafts reactions, which require electron-rich (activated) substrates. nih.govacs.org

While classical electrophilic alkylation is unviable, other methods for alkylating pyridines, such as those proceeding through radical intermediates (e.g., the Minisci reaction), have been developed. nih.govyoutube.com However, specific examples of such reactions being performed on this compound are not documented in the scientific literature.

Table 2: Feasibility of Standard Electrophilic Alkylation on this compound

| Reaction Type | Typical Conditions | Expected Outcome | Rationale |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | No Reaction | Extreme deactivation of the pyridine ring by the nitro group and the ring nitrogen. quimicaorganica.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | No Reaction | Severe deactivation of the substrate; the Lewis acid catalyst would complex with the ring nitrogen. nih.govquimicaorganica.org |

Strategic Applications in Organic Synthesis

Precursor for the Synthesis of Fused Heterocyclic Systems

The reactivity of 6-chloro-3-methyl-2-nitropyridine lends itself to the formation of various fused heterocyclic structures. The presence of the chloro and nitro substituents activates the pyridine (B92270) ring for nucleophilic substitution and reduction-cyclization reactions, respectively. These characteristics are exploited in the synthesis of several important classes of fused pyridines.

Formation of Imidazo[1,2-b]pyridazine (B131497) Derivatives

A significant application of chloro-nitro pyridine derivatives is in the synthesis of imidazo[1,2-b]pyridazines. While direct synthesis of imidazo[1,2-b]pyridazines from this compound is not explicitly detailed in the provided context, analogous structures highlight the general synthetic strategies. For instance, the synthesis of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine demonstrates a pathway that could be adapted. This synthesis starts with the cyclocondensation of 3-amino-6-chloropyridazine (B20888) with 1,3-dichloroacetone (B141476) to form 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine. mdpi.com This intermediate is then nitrated and subsequently substituted to yield the final product. mdpi.com This multi-step process underscores the utility of related chlorinated and nitrated pyridazine (B1198779) and pyridine systems in building the imidazo[1,2-b]pyridazine core. The imidazo[1,2-b]pyridazine scaffold is of interest due to its structural similarity to purines and pteridines, suggesting potential biological activities. uminho.pt

| Starting Material | Reagents | Intermediate | Final Product |

| 3-amino-6-chloropyridazine | 1,3-dichloroacetone | 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine |

Construction of Isoxazolo[4,5-b]pyridines and Related Scaffolds

The synthesis of isoxazolo[4,5-b]pyridines and related scaffolds often involves the strategic use of substituted pyridines. While a direct synthesis from this compound is not specified, the reactivity of the chloro and nitro groups is key. The nitro group can be reduced to an amino group, which can then participate in cyclization reactions. The chlorine atom provides a site for nucleophilic displacement, allowing for the introduction of various functional groups necessary for the formation of the fused isoxazole (B147169) ring. The specific reagents and conditions would be tailored to construct the desired isoxazolo[4,5-b]pyridine (B12869654) framework.

Intermediate in the Elaboration of Complex Molecular Architectures

Beyond its role as a direct precursor to fused systems, this compound is a valuable intermediate for building more complex molecules, including those with potential pharmaceutical and agrochemical applications.

Role in the Synthesis of Drug-like Scaffolds

The chemical scaffold provided by this compound is relevant in medicinal chemistry. For example, it is mentioned as an intermediate in the synthesis of pazacin mesylate. mingyuanchemical.com The development of new therapeutic agents often relies on the creation of novel molecular frameworks, and substituted pyridines are a common feature in many drug molecules. The reactivity of the chloro and nitro groups allows for the attachment of various side chains and the construction of more elaborate structures, which can be screened for biological activity.

Utility in Agrochemical and Advanced Material Intermediates

In the field of agrochemicals, derivatives of this compound are utilized as intermediates. The specific structural features of this compound allow for its incorporation into larger molecules designed to have pesticidal or herbicidal properties. ambeed.com The reactivity of the chlorine atom allows for its displacement by other functional groups, a common strategy in the synthesis of active agrochemical ingredients. Furthermore, the electronic properties conferred by the nitro and chloro substituents can be beneficial in the design of advanced materials, where precise control over molecular structure and electronics is crucial.

Development of Specialized Chemical Reagents

The unique electronic and steric properties of this compound make it a valuable precursor in the synthesis of specialized reagents. The presence of a labile chlorine atom, activated by the adjacent electron-withdrawing nitro group, provides a reactive site for nucleophilic substitution. This reactivity is central to its application in the development of reagents for sulfonylation and derivatization.

While not a direct sulfonating agent itself, this compound serves as a key building block for the synthesis of molecules that can subsequently act as sulfonylation reagents or for the direct introduction of a sulfonyl-containing moiety onto a target molecule. The reactivity of the chlorine atom at the 6-position allows for its displacement by a sulfinate salt, such as sodium benzenesulfinate (B1229208). This reaction introduces a phenylsulfonylmethyl group onto the pyridine ring, as demonstrated in the synthesis of related compounds like 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. mdpi.com This reaction pathway highlights the potential of this compound to be utilized in the preparation of sulfonyl-containing compounds.

The general scheme for such a reaction involves the nucleophilic substitution of the chloride by a sulfinate anion.

Table 1: Reaction Parameters for Sulfonyl Group Introduction

| Parameter | Description | Reference |

| Substrate | This compound or related chloro-nitro-heterocycle | mdpi.com |

| Reagent | Sodium benzenesulfinate (or other sulfinate salts) | mdpi.com |

| Solvent | Dimethylsulfoxide (DMSO) | mdpi.com |

| Temperature | Room Temperature | mdpi.com |

| Product Type | Aryl or alkyl sulfonyl pyridine derivative | mdpi.com |

This synthetic strategy allows for the incorporation of a sulfonyl group, which is a key functional group in many pharmaceuticals and agrochemicals due to its ability to improve water solubility and act as a hydrogen bond acceptor.

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more easily detected and quantified. mdpi.comnumberanalytics.com This is often achieved by attaching a chemical group that enhances the analyte's volatility, thermal stability, or detector response in techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). mdpi.comnumberanalytics.com

The reactivity of this compound, specifically the susceptibility of its chlorine atom to nucleophilic displacement, suggests its potential as a derivatization reagent for analytes containing nucleophilic functional groups such as amines, thiols, and phenols. The introduction of the 3-methyl-2-nitropyridinyl moiety can enhance the detectability of the analyte, particularly in methods that are sensitive to nitroaromatic compounds, such as electron capture detection (ECD) in GC.

The general principle of using this compound as a derivatization reagent would involve the reaction of the analyte's nucleophilic group with the reagent, leading to the formation of a stable derivative with improved analytical characteristics.

Table 2: Potential Analyte Classes for Derivatization with this compound

| Analyte Class | Functional Group | Potential Benefit of Derivatization |

| Primary & Secondary Amines | -NH2, -NHR | Increased molecular weight and enhanced detector response. |

| Thiols | -SH | Formation of a stable thioether linkage, improving chromatographic properties. |

| Phenols | -OH (aromatic) | Creation of an ether linkage, potentially increasing volatility for GC analysis. |

While specific applications of this compound as a dedicated derivatization reagent are not extensively documented in mainstream literature, its chemical properties are analogous to other chloro-nitro-aromatic compounds that have been used for such purposes. The presence of the nitro group can be particularly advantageous for enhancing the sensitivity of detection in certain analytical techniques. Further research in this area could establish this compound as a valuable tool in the analytical chemist's toolkit.

Advanced Derivatization and Functionalization Approaches

Regioselective Modification of the Pyridine (B92270) Core

The pyridine core of 6-chloro-3-methyl-2-nitropyridine offers multiple sites for regioselective modification, primarily through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro group and the chlorine atom activates the pyridine ring for such transformations.

The chlorine atom at the 6-position is a primary target for substitution. It can be replaced by various nucleophiles, including amines, alkoxides, and thiolates, to introduce a wide range of functional groups. For instance, reaction with guaiacol (B22219) in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) leads to the formation of 2-(2-methoxyphenoxy)-6-methyl-3-nitropyridine. guidechem.com

Similarly, the nitro group at the 3-position, while typically less reactive than a halogen in SNAr reactions, can be displaced under specific conditions, particularly with soft nucleophiles like thiols. nih.govsciforum.net The regioselectivity of these reactions is influenced by the nature of the nucleophile and the reaction conditions.

Another approach to modifying the pyridine core involves the synthesis of fused heterocyclic systems. For example, condensation reactions with appropriate precursors can lead to the formation of imidazo[1,2-a]pyridine (B132010) derivatives. mdpi.com

Functionalization of the Methyl Group at Position 3

The methyl group at the 3-position of this compound provides a handle for further functionalization. One common strategy involves condensation reactions with aldehydes to form styryl derivatives. sciforum.net This reaction expands the conjugated system and allows for the introduction of various aryl groups.

Oxidation of the methyl group is another potential transformation, although less commonly reported for this specific compound. However, related 2-methyl-3-nitropyridines can be oxidized to their corresponding N-oxides. nih.gov

Strategic Transformations Involving the Nitro Group for Diverse Product Formation

The nitro group at the 2-position is a key functional group that can be strategically transformed to generate a diverse array of products.

Reduction to an Amino Group: The most common transformation of the nitro group is its reduction to an amino group. This is typically achieved using reducing agents such as iron powder in the presence of an acid or through catalytic hydrogenation with palladium on carbon and a hydrogen source like hydrazine (B178648) hydrate. guidechem.comacs.org The resulting 2-amino-6-chloro-3-methylpyridine is a versatile intermediate for further derivatization, such as diazotization followed by substitution or condensation reactions to form fused heterocyclic systems. guidechem.comacs.org

Displacement by Nucleophiles: As mentioned earlier, the nitro group can be displaced by certain nucleophiles, particularly thiols, leading to the formation of 3-thioether-substituted pyridines. nih.govsciforum.net This reaction offers a direct method for introducing sulfur-containing functionalities.

The following table summarizes some of the key transformations and the resulting products:

| Starting Material | Reagent(s) | Product | Reference |

| This compound | Guaiacol, DABCO | 2-(2-methoxyphenoxy)-6-methyl-3-nitropyridine | guidechem.com |

| 2-Methyl-3-nitropyridines | Aromatic aldehydes | 2-Styryl-3-nitropyridines | sciforum.net |

| 2-(2-methoxyphenoxy)-6-methyl-3-nitropyridine | Palladium on carbon, hydrazine hydrate | 2-(2-methoxyphenoxy)-6-methyl-3-aminopyridine | guidechem.com |

| 3-Nitro-N-arylpyridin-2-amines | Iron powder, ammonium (B1175870) chloride or formic acid | Imidazo-pyridines | acs.org |

| 2-Methyl-3-nitropyridines | Thiols, K2CO3 | 3-(Alkyl/Aryl)thio-2-methylpyridines | nih.gov |

These examples highlight the versatility of this compound as a building block in organic synthesis, enabling the creation of a wide range of functionalized pyridine derivatives.

Mechanistic Investigations of Key Reactions Involving 6 Chloro 3 Methyl 2 Nitropyridine

Kinetic and Thermodynamic Aspects of Reactivity

Quantitative data on the kinetic and thermodynamic parameters for reactions involving 6-chloro-3-methyl-2-nitropyridine are not well-documented in publicly accessible research.

Solvent Effects on Reaction Rates and Selectivity

Specific studies detailing the effect of different solvents on the reaction rates and selectivity of this compound could not be identified in the available literature. For analogous nucleophilic aromatic substitution (SNAr) reactions of other chloronitropyridine derivatives, solvent polarity is known to play a crucial role. For instance, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) typically accelerate SNAr reactions by stabilizing the charged Meisenheimer intermediate. However, without experimental data for this compound, this remains a general observation for the compound class.

Determination of Activation Parameters (ΔH‡, ΔS‡)

The determination of activation enthalpy (ΔH‡) and activation entropy (ΔS‡) for reactions of this compound has not been reported in the reviewed literature. Such parameters are crucial for understanding the energy profile of the reaction and the nature of the transition state.

Elucidation of Reaction Intermediates and Transition States

The direct observation or computational modeling of reaction intermediates and transition states for reactions of this compound is not described in the available research. It is generally presumed that nucleophilic substitution at the chloro-substituted carbon proceeds via a Meisenheimer-type intermediate, a common feature in SNAr mechanisms on electron-deficient aromatic rings. The stability of this intermediate would be influenced by the electronic effects of the nitro and methyl groups.

Influence of Substituent Electronic and Steric Effects on Reaction Pathways

While no specific studies on the substituent effects for this compound were found, general principles of physical organic chemistry allow for predictions. The electron-withdrawing nitro group at the 2-position and the nitrogen atom within the pyridine (B92270) ring activate the chlorine at the 6-position towards nucleophilic attack. The methyl group at the 3-position exerts a modest electron-donating effect through hyperconjugation and a steric effect, which could influence the rate and regioselectivity of reactions. However, without comparative kinetic data, the precise magnitude of these effects remains unquantified for this specific isomer.

Computational and Theoretical Studies on 6 Chloro 3 Methyl 2 Nitropyridine and Analogues

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in predicting the molecular properties of compounds like 6-Chloro-3-methyl-2-nitropyridine. These theoretical methods provide insights into the behavior and characteristics of molecules at the atomic and electronic levels.

Ab-initio Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a foundational ab initio approach to approximate the Schrödinger equation for a multi-electron system. It calculates the ground-state wave function and energy of a quantum system in a self-consistent field framework. For a molecule like this compound, HF calculations would provide initial estimates of its electronic structure and geometry. However, a specific study applying the HF method to this compound could not be located.

Density Functional Theory (DFT) Approaches (e.g., B3LYP)

Density Functional Theory (DFT) is a more advanced and widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional that combines the strengths of both HF and DFT. DFT studies on analogues of this compound have been conducted to predict molecular structures and vibrational frequencies. Despite its common application, no published research detailing a DFT analysis specifically for this compound was found.

Geometric and Electronic Structure Analysis

The analysis of a molecule's geometric and electronic structure is crucial for understanding its stability, reactivity, and intermolecular interactions.

Optimized Molecular Geometry and Conformational Analysis

Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This involves calculating bond lengths, bond angles, and dihedral angles. For this compound, this analysis would reveal the spatial relationship between the pyridine (B92270) ring, the chloro, methyl, and nitro substituents. A conformational analysis would also identify different spatial arrangements (conformers) and their relative energies. No specific studies containing this data for the target compound are available.

Charge Distribution and Reactivity Prediction

Understanding the distribution of electron density within a molecule is key to predicting its chemical reactivity. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom. This information helps in identifying electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other reagents. A detailed analysis of the charge distribution for this compound has not been reported in the available literature.

Vibrational Spectra Prediction and Assignment

Theoretical calculations of vibrational spectra (infrared and Raman) are invaluable for interpreting experimental spectroscopic data and understanding the vibrational modes of a molecule.

By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be predicted. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and assign specific spectral bands to the vibrations of different functional groups. While this is a standard computational analysis for novel compounds, a predicted vibrational spectrum and its assignment for this compound have not been published.

Reaction Mechanism Modeling and Energy Profiling

Computational and theoretical studies are instrumental in elucidating the intricate details of reaction mechanisms involving this compound and its analogues. These investigations primarily focus on modeling the reaction pathways of nucleophilic aromatic substitution (SNAr), a characteristic reaction for this class of compounds. By employing quantum chemical methods, such as Density Functional Theory (DFT), researchers can map out the potential energy surface of the reaction, identifying key intermediates, transition states, and their corresponding energies.

The accepted mechanism for SNAr reactions on electron-deficient aromatic rings, such as the pyridine core in this compound, typically proceeds through a two-step addition-elimination pathway. This process involves the formation of a high-energy intermediate known as a Meisenheimer complex.

The key steps in the SNAr mechanism are as follows:

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chloro substituent. This leads to the formation of a tetrahedral intermediate, the Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily disrupted. The negative charge is delocalized across the ring and is stabilized by the electron-withdrawing nitro group.

Departure of the Leaving Group: The aromaticity of the pyridine ring is restored in the second step through the elimination of the chloride ion (the leaving group), resulting in the formation of the final substituted product.

For instance, in the case of 2,6-dichloro-3-nitropyridine, computational studies have been used to rationalize the regioselectivity of nucleophilic attack. The strong electron-withdrawing inductive effect of the nitro group makes the ortho position (C-2) more electron-deficient and thus more susceptible to nucleophilic attack, which is often the kinetically favored pathway. stackexchange.com Although substitution at the para position (C-6) might lead to a thermodynamically more stable product, the kinetic barrier for the initial attack often dictates the observed outcome. stackexchange.com

The energy profile of a typical SNAr reaction on a chloronitropyridine analogue can be visualized as a two-humped curve, with the Meisenheimer complex residing in a potential energy well between the two transition states. The first transition state corresponds to the nucleophilic attack and formation of the intermediate, while the second transition state is associated with the departure of the leaving group.

Table 1: Representative Calculated Relative Energies for the SNAr Reaction of a Chloronitropyridine Analogue with a Generic Nucleophile (Nu-)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Chloronitropyridine + Nu- | 0.0 |

| TS1 | First Transition State (Nucleophilic Attack) | +15 to +20 |

| Meisenheimer Complex | Intermediate | +5 to +10 |

| TS2 | Second Transition State (Leaving Group Departure) | +12 to +18 |

| Products | Substituted Nitropyridine + Cl- | -10 to -20 |

Note: The values in this table are representative and intended for illustrative purposes to show the general energetic landscape of an SNAr reaction for this class of compounds. Actual values will vary depending on the specific analogue, nucleophile, solvent, and level of theory used in the computation.

Recent computational work has also explored the possibility of a concerted SNAr (cSNAr) mechanism, where the attack of the nucleophile and the departure of the leaving group occur in a single step without the formation of a stable intermediate. However, for highly activated systems like chloronitropyridines, the stepwise mechanism involving a Meisenheimer complex is generally considered the predominant pathway.

Furthermore, computational models can incorporate solvent effects, which are crucial for accurately describing the energetics of these reactions, as the charged intermediates and transition states are significantly stabilized by polar solvents. The development of quantitative structure-reactivity relationship (QSRR) models, which use computationally derived descriptors like LUMO energy and molecular electrostatic potential (ESP), is also a promising area for predicting the reactivity of various substituted pyridines in SNAr reactions. rsc.orgnih.govchemrxiv.org

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Methodologies

The synthesis of nitropyridines, including 6-chloro-3-methyl-2-nitropyridine, has traditionally relied on methods that can be hazardous and generate significant waste. The direct nitration of pyridines often requires harsh conditions, such as mixtures of nitric and sulfuric acid, and can result in low yields. researchgate.net A significant future direction is the development of greener synthetic alternatives.

One promising approach involves a one-pot synthesis method, which can reduce waste and improve efficiency by minimizing intermediate purification steps. For instance, a method for synthesizing 2-hydroxy-5-nitropyridine has been developed that involves nitration followed by a diazotization reaction in a single pot. google.com Adapting such methodologies to the synthesis of this compound could offer a more sustainable route. Another green approach avoids nitration reactions altogether by using alternative starting materials like 2-halogenated acrylates, which undergo condensation and cyclization to form the nitropyridine ring. google.com

Future research will likely focus on:

Catalytic Systems: Exploring novel catalysts to enable nitration or alternative synthetic pathways under milder conditions with higher selectivity.

Flow Chemistry: Implementing continuous flow reactors to improve safety, control reaction parameters with high precision, and enable scalable production with a smaller environmental footprint.

Alternative Solvents: Replacing hazardous solvents with greener alternatives like ionic liquids or water-based systems.

Exploration of Novel Chemo- and Regioselective Transformations

The reactivity of this compound is dictated by the interplay of its substituents. The electron-withdrawing nitro group activates the pyridine (B92270) ring for nucleophilic substitution, while the chlorine atom serves as a versatile leaving group. Future research will delve deeper into controlling the chemo- and regioselectivity of its reactions.

Studies on related 2-R-3-nitropyridines have shown that the 3-NO2 group can be selectively substituted by sulfur nucleophiles, even in the presence of other potential leaving groups. nih.gov This opens avenues for designing highly specific transformations. For this compound, this presents opportunities to selectively target either the chloro or nitro group depending on the chosen nucleophile and reaction conditions.

Key areas for future exploration include:

Orthogonal Functionalization: Developing reaction conditions that allow for the selective and sequential reaction at the C2-nitro, C3-methyl, and C6-chloro positions.

Metal-Catalyzed Cross-Coupling: Expanding the scope of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C6 position to introduce a wide array of functional groups.

Directed C-H Functionalization: Investigating methods for the direct functionalization of the C-H bonds on the pyridine ring, guided by the existing substituents, to build molecular complexity efficiently.

Integration into Cascade and Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, represent a highly efficient strategy for synthesizing complex molecules. nih.gov The functional group handles on this compound make it an ideal candidate for integration into such reaction sequences.

For example, multicomponent reactions have been successfully employed to synthesize unsymmetrical 5-nitropyridines, demonstrating the utility of nitro-substituted building blocks in complex reaction cascades. buketov.edu.kz Future work could design MCRs where this compound acts as a key component, allowing for the rapid assembly of novel heterocyclic systems.

Emerging research paradigms in this area include:

Isocyanide-Based MCRs: Utilizing the reactivity of isocyanides to engage with the nitropyridine scaffold in reactions like the Ugi or Passerini reaction.

Sequential MCR/Post-Functionalization: Designing reaction sequences where an MCR is followed by a subsequent transformation of the chloro or nitro group, enabling rapid diversification of the resulting molecular scaffolds.

Catalytic Asymmetric MCRs: Developing enantioselective multicomponent reactions to generate chiral molecules with potential applications in medicinal chemistry.

Design and Synthesis of Advanced Functional Materials Based on the Nitropyridine Scaffold

The unique electronic and photophysical properties of the nitropyridine core make it an attractive scaffold for the development of advanced functional materials. wiley-vch.dewiley.comresearchgate.nettu-dresden.de The strong electron-withdrawing nature of the nitro group can be harnessed to create materials with interesting optical and electronic characteristics.

Research on related 2-arylvinyl-3-nitropyridines has shown that these compounds can exhibit strong absorbance in the UV-visible region and large Stokes shifts, properties that are desirable for applications such as fluorescent probes and organic light-emitting diodes (OLEDs). nih.gov By strategically modifying the this compound core, for instance, by replacing the chlorine atom with conjugated systems, it is possible to tune these photophysical properties.

Future research will likely focus on:

Organic Electronics: Incorporating the nitropyridine scaffold into organic semiconductors, transistors, and photovoltaic devices.

Nonlinear Optical (NLO) Materials: Designing and synthesizing chromophores based on the nitropyridine scaffold that exhibit large NLO responses for applications in telecommunications and optical computing.

Chemosensors: Developing fluorescent sensors where the emission properties of a nitropyridine-based fluorophore are modulated by the presence of specific analytes.

| Material Class | Potential Application | Key Feature of Nitropyridine Scaffold |

| Organic Semiconductors | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) | Electron-deficient nature for n-type transport |

| Fluorescent Dyes | Bio-imaging, Chemical Sensing | Tunable emission properties, large Stokes shift |

| Nonlinear Optical Materials | Optical switching, Frequency doubling | High hyperpolarizability due to charge asymmetry |

Computational Design of New Reactivity and Applications

In silico methods are becoming indispensable tools for predicting the reactivity of molecules and for the rational design of new compounds with desired properties. nih.govmalariaworld.orgnih.gov Computational chemistry can provide deep insights into the electronic structure, reaction mechanisms, and potential applications of this compound.

For example, quantitative structure-activity relationship (QSAR) studies can be employed to correlate the structural features of nitropyridine derivatives with their biological activity or material properties, guiding the synthesis of more potent or efficient compounds. nih.gov Molecular docking simulations can predict how these molecules might interact with biological targets, aiding in the design of new therapeutic agents. researchgate.net

Future computational efforts will likely involve:

Reaction Pathway Modeling: Using density functional theory (DFT) to elucidate the mechanisms of known reactions and to predict the feasibility of novel, yet-to-be-discovered transformations.

Virtual Screening: Employing high-throughput virtual screening to identify promising nitropyridine-based candidates for specific applications, such as new drugs or materials, before committing to synthetic efforts. nih.gov

Excited-State Calculations: Using time-dependent DFT (TD-DFT) to predict the photophysical properties of new materials based on the this compound scaffold, accelerating the discovery of novel fluorophores and optoelectronic materials.

Q & A

Basic: What are the common synthetic routes for preparing 6-Chloro-3-methyl-2-nitropyridine, and how do reaction conditions influence product purity and yield?

Methodological Answer:

The synthesis typically involves nitration and halogenation steps. For example, nitration of chlorinated pyridine derivatives under controlled temperature (e.g., 0–5°C) minimizes side reactions like over-nitration. Solvent choice (e.g., sulfuric acid for nitration) and stoichiometric ratios of reagents (e.g., HNO₃/H₂SO₄) are critical. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography improves purity. Reaction monitoring using TLC or HPLC ensures intermediates are isolated efficiently. Yield optimization often requires inert atmospheres to prevent decomposition .

Basic: What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

FTIR and FT-Raman spectroscopy are standard for functional group identification (e.g., nitro group at ~1530 cm⁻¹, C-Cl stretch at ~700 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C, resolves structural details like methyl group protons (δ ~2.5 ppm) and aromatic ring protons. High-resolution mass spectrometry (HRMS) confirms molecular weight (172.56 g/mol) and isotopic patterns. Computational methods (e.g., B3LYP/6-311++G**) validate experimental spectra by simulating vibrational modes and electronic transitions .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

The compound is classified as UN 2811 (toxic solid). Use fume hoods, impervious gloves (nitrile), and safety goggles. Thermal decomposition releases irritants like NOₓ and Cl₂; self-contained breathing apparatus (SCBA) is mandatory during accidental fires. Storage at room temperature in airtight containers prevents moisture absorption. Spill management involves neutralization with sodium bicarbonate and disposal via hazardous waste protocols .

Advanced: How can computational chemistry resolve discrepancies between experimental and theoretical spectral data for this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3PW91/cc-pVTZ) predict vibrational frequencies and NMR chemical shifts. Discrepancies arise from solvent effects or anharmonic vibrations; incorporating polarizable continuum models (PCM) improves accuracy. For example, simulated IR spectra can identify misinterpreted peaks (e.g., overlapping C-NO₂ and C-Cl stretches). Cross-validation using multiple basis sets (6-311++G** vs. cc-pVTZ) reduces systematic errors .

Advanced: How does regioselectivity influence substitution reactions in this compound?

Methodological Answer:

The nitro group at position 2 directs electrophilic substitution to position 4 or 5 due to meta-directing effects. Chlorine at position 6 further deactivates the ring, favoring nucleophilic aromatic substitution (SNAr) under basic conditions. For example, amination with NH₃ in DMSO at 80°C yields 6-amino derivatives. Steric hindrance from the methyl group at position 3 may suppress reactivity at adjacent positions .

Advanced: How can researchers resolve contradictions in reported physical properties (e.g., melting points) across literature?

Methodological Answer:

Conflicting data (e.g., mp 78–80°C vs. 36–40°C for isomers) may stem from impurities or polymorphic forms. Repetition of synthesis and purification steps (e.g., gradient recrystallization) ensures consistency. Differential Scanning Calorimetry (DSC) identifies polymorphs, while elemental analysis (CHNS) verifies stoichiometry. Cross-referencing CAS numbers (e.g., 23056-40-8 vs. 22280-56-4) clarifies structural isomerism .

Advanced: What experimental design strategies optimize reaction conditions for derivatives of this compound?

Methodological Answer:

Design of Experiments (DoE) evaluates variables like temperature, solvent polarity, and catalyst loading. For example, a factorial design for Suzuki-Miyaura coupling could optimize Pd(OAc)₂ concentration and base strength. Response Surface Methodology (RSM) models nonlinear relationships between variables. Real-time monitoring via inline IR or UV-vis spectroscopy accelerates parameter screening .

Advanced: How does the compound’s stability vary under acidic, basic, or photolytic conditions?

Methodological Answer:

Acidic conditions (pH < 3) may hydrolyze the nitro group to amines, while basic conditions (pH > 10) risk dechlorination. Photodegradation studies under UV light (λ = 254 nm) in acetonitrile reveal half-life via HPLC. Stabilizers like antioxidants (e.g., BHT) or light-resistant packaging mitigate decomposition. Accelerated stability testing (40°C/75% RH) predicts shelf-life .

Advanced: What analytical techniques identify and quantify byproducts in large-scale syntheses?

Methodological Answer:

GC-MS or LC-QTOF detects trace byproducts (e.g., di-nitrated isomers or dehalogenated species). Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) measures impurity levels. For example, diastereomeric byproducts from incomplete methylation are resolved via chiral HPLC (Chiralpak AD-H column) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

Methodological Answer:

Modifying the nitro group to amines or amides enhances bioactivity. For instance, replacing Cl with F (as in 2-chloro-6-fluoro-3-nitropyridine) alters lipophilicity (logP) and target binding. In vitro assays (e.g., enzyme inhibition) combined with molecular docking (AutoDock Vina) identify pharmacophores. Comparative SAR with analogs like 6-bromo-2-methyl-3-nitropyridine highlights halogen-dependent potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.